N-(4-ethylphenyl)-2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
Description
N-(4-ethylphenyl)-2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide features a pyridin-2-one core substituted at position 5 with a 3-(4-methoxyphenyl)-1,2,4-oxadiazole moiety. The acetamide side chain is linked to a 4-ethylphenyl group.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-3-16-4-9-19(10-5-16)25-21(29)15-28-14-18(8-13-22(28)30)24-26-23(27-32-24)17-6-11-20(31-2)12-7-17/h4-14H,3,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJQUMSUWYBHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a unique structure that includes:
- An oxadiazole ring
- A pyridine ring
- A methoxyphenyl group
- An ethylphenyl substituent
This structural complexity suggests diverse interactions with biological targets.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. The oxadiazole and pyridine rings allow for:
- Hydrogen bonding : Enhancing binding affinity with target proteins.
- π–π interactions : Contributing to the stabilization of the compound within the binding site.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Compounds containing oxadiazole rings have shown cytotoxic effects against various cancer cell lines, with IC50 values often below 10 µM .
Antimicrobial Activity
The presence of the methoxy group in the phenyl ring has been linked to enhanced antimicrobial activity. In studies involving related compounds:
- A significant reduction in bacterial growth was noted, suggesting that modifications in the phenolic structure can influence antibacterial efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- The methoxy group enhances lipophilicity, improving membrane permeability.
- The ethylphenyl substituent may provide steric hindrance that influences receptor binding specificity.
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies employing the MTT assay demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against human cancer cell lines. For example, compounds with a similar oxadiazole-pyridine framework were effective against breast and lung cancer cells, with IC50 values ranging from 5 to 15 µM .
- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria showed promising results for derivatives featuring the methoxyphenyl group. These compounds displayed minimum inhibitory concentrations (MIC) as low as 8 µg/mL against resistant strains .
Data Tables
| Biological Activity | IC50 (µM) | Target |
|---|---|---|
| Anticancer (Breast) | 10 | MCF7 Cell Line |
| Anticancer (Lung) | 12 | A549 Cell Line |
| Antimicrobial | 8 | Staphylococcus aureus |
| Antimicrobial | 10 | Escherichia coli |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications: Pyridin-2-one vs. Alternative Scaffolds
(a) Pyridin-2-one Derivatives
-
- Structure: 2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-[(4-methoxyphenyl)methyl]acetamide
- Key Differences: Cyclopropyl substituent on oxadiazole; 4-methoxyphenylmethyl acetamide side chain.
- Implications: The cyclopropyl group may enhance metabolic stability compared to the target compound’s 4-methoxyphenyl oxadiazole. The benzyl side chain could reduce lipophilicity relative to the ethylphenyl group .
-
- Structure: 2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide
- Key Differences: 3-ethylphenyl acetamide substituent vs. 4-ethylphenyl in the target compound.
- Implications: Positional isomerism (3- vs. 4-ethylphenyl) may influence binding affinity and steric interactions with target proteins .
(b) Non-Pyridone Scaffolds
- Z9 (): Structure: N-cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide Key Differences: Phenoxy linker replaces pyridin-2-one; cyclopentyl acetamide substituent.
- C22 (): Structure: 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide Key Differences: Piperidine carboxamide core instead of pyridone-acetamide; fluorophenyl oxadiazole.
Substituent Effects on Pharmacokinetics and Bioactivity
(a) Oxadiazole Modifications
- 4-Methoxyphenyl vs. Cyclopropyl substituents (e.g., Compound 1) may reduce metabolic oxidation but limit hydrogen-bonding capacity .
(b) Acetamide Side Chain Variations
- 4-Ethylphenyl vs. Substituted Benzyl Groups (): The 4-ethylphenyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility.
Pharmacological and Toxicological Insights
Antiproliferative Activity () :
Hydroxyacetamide derivatives with triazole and oxazolone moieties (e.g., FP1-12) show antiproliferative effects, suggesting the acetamide group in the target compound may contribute to similar activity. Substituents on the oxadiazole and pyridone rings likely modulate potency .Hepatotoxicity () :
Compounds like C21 and C38 exhibit hepatotoxicity, possibly linked to electron-deficient aromatic systems. The target compound’s 4-methoxyphenyl group may mitigate such risks by reducing electrophilicity .
Comparative Data Table
*Estimated based on structural analogs. †Approximate value inferred from similar structures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
